7-ethyl-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-ethyl-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. The compound belongs to the pyranocarboxylic acid group of NSAIDs and is structurally related to indomethacin, sulindac, and tolmetin.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed various synthetic routes and conducted structural analyses of 7-ethyl-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives. One study focused on the synthesis and biological activity of 7,8-polymethylenepurine derivatives, which are precursors for further modifications to study antiviral and antihypertensive activities (Nilov et al., 1995). Another significant research piece detailed the crystal structure of a closely related compound, highlighting the planarity of the purine skeleton and the conformation of its substituents, stabilized by a network of intermolecular hydrogen bonds (Karczmarzyk et al., 1995).
Antimicrobial and Antifungal Activities
Further investigations have explored the antimicrobial and antifungal potential of these compounds. For instance, Romanenko et al. (2016) developed a method for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, studying their physicochemical and biological properties to find new antimicrobial and antiviral agents among purine derivatives, showing promising results against Staphylococcus aureus and Candida albicans (Romanenko et al., 2016).
Antiinflammatory and Antitumor Activities
The antiinflammatory and antitumor activities of these derivatives have also been a subject of research. A study by Kaminski et al. (1989) synthesized a series of substituted analogues based on the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, demonstrating antiinflammatory activity in the adjuvant-induced arthritis rat model, comparable to naproxen without inducing gastric ulcer or ocular toxicity (Kaminski et al., 1989).
properties
IUPAC Name |
7-ethyl-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-5-17-8-9(14-11(17)13-6-7(2)18)15(3)12(20)16(4)10(8)19/h7,18H,5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQBXPSVFLPMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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